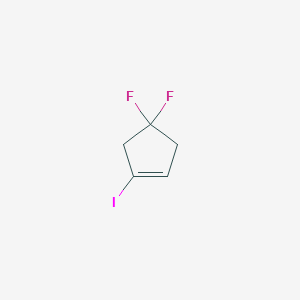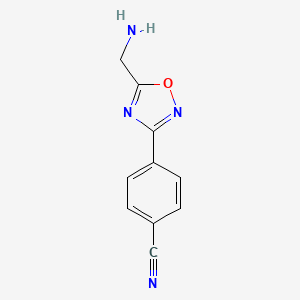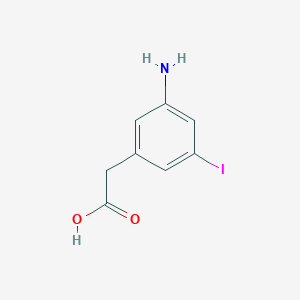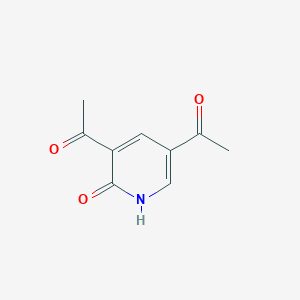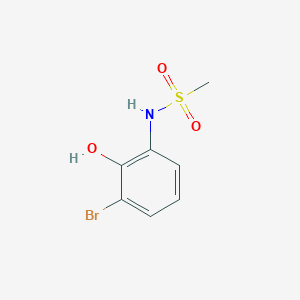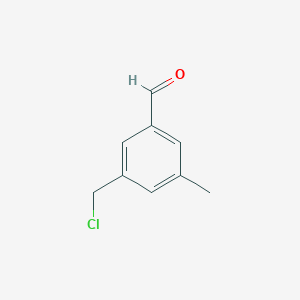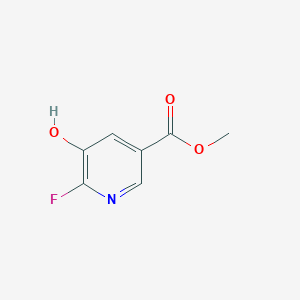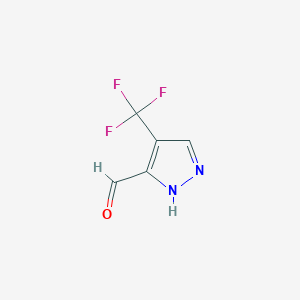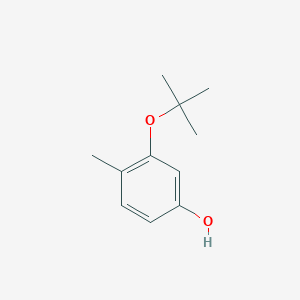![molecular formula C4H7F3N2 B14850424 [1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
[1-(Trifluoromethyl)cyclopropyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Trifluoromethyl)cyclopropyl]hydrazine: is a chemical compound with the molecular formula C4H7F3N2 and a molecular weight of 140.11 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further bonded to a hydrazine moiety
Vorbereitungsmethoden
The synthesis of [1-(Trifluoromethyl)cyclopropyl]hydrazine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with trifluoromethylhydrazine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at a temperature range of 0-50°C to ensure optimal yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
[1-(Trifluoromethyl)cyclopropyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylcyclopropyl oxides, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .
Wissenschaftliche Forschungsanwendungen
[1-(Trifluoromethyl)cyclopropyl]hydrazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
[1-(Trifluoromethyl)cyclopropyl]hydrazine can be compared with other similar compounds, such as:
Trifluoromethylcyclopropane: This compound lacks the hydrazine moiety and has different chemical properties and reactivity.
Cyclopropylhydrazine: This compound does not contain the trifluoromethyl group, resulting in distinct chemical behavior and applications.
Eigenschaften
Molekularformel |
C4H7F3N2 |
|---|---|
Molekulargewicht |
140.11 g/mol |
IUPAC-Name |
[1-(trifluoromethyl)cyclopropyl]hydrazine |
InChI |
InChI=1S/C4H7F3N2/c5-4(6,7)3(9-8)1-2-3/h9H,1-2,8H2 |
InChI-Schlüssel |
JBQXZYVTBQTGOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



